mgc(3Me)DEAC

Golgi apparatus Live-cell imaging Sample preparation

mgc(3Me)DEAC (compound mgc3MeDEAC, CAS 2763442-02-8) is a small-molecule fluorescent probe built on the tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) motif conjugated to the blue fluorophore 7-diethylaminocoumarin (DEAC). It belongs to an entirely new class of live-cell Golgi stains that exploit the endogenous cellular S-palmitoylation machinery rather than ceramide-based lipid trafficking pathways for organelle targeting.

Molecular Formula C48H79N7O10S
Molecular Weight 946.2 g/mol
Cat. No. B12380471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemgc(3Me)DEAC
Molecular FormulaC48H79N7O10S
Molecular Weight946.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N
InChIInChI=1S/C48H79N7O10S/c1-7-10-11-12-13-14-15-16-17-18-19-23-43(57)53(5)33-44(58)54(6)40(35-66)47(61)52(4)27-28-63-29-30-64-34-42(56)51-39(45(49)59)22-20-21-26-50-46(60)38-31-36-24-25-37(55(8-2)9-3)32-41(36)65-48(38)62/h24-25,31-32,39-40,66H,7-23,26-30,33-35H2,1-6H3,(H2,49,59)(H,50,60)(H,51,56)/t39-,40-/m0/s1
InChIKeyWCYGKYROCZUHDB-ZAQUEYBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mgc(3Me)DEAC – A Palmitoylation-Dependent Blue Fluorescent Probe for Live-Cell Golgi Visualization


mgc(3Me)DEAC (compound mgc3MeDEAC, CAS 2763442-02-8) is a small-molecule fluorescent probe built on the tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) motif conjugated to the blue fluorophore 7-diethylaminocoumarin (DEAC) [1]. It belongs to an entirely new class of live-cell Golgi stains that exploit the endogenous cellular S-palmitoylation machinery rather than ceramide-based lipid trafficking pathways for organelle targeting [2]. The compound exhibits excitation/emission maxima at 345/445 nm and has a molecular weight of 946.25 g·mol⁻¹ (C₄₈H₇₉N₇O₁₀S) [3]. It is supplied as a research-use-only probe for fluorescence microscopy applications in live-cell Golgi biology.

Why Generic Substitution of mgc(3Me)DEAC with Ceramide-Based Golgi Stains or Other myrGC3Me Probes Is Scientifically Unsound


Golgi-targeting fluorescent probes are not interchangeable commodities. Conventional ceramide-based stains (e.g., BODIPY FL C₅-ceramide, NBD C₆-ceramide) rely on the lipid metabolic pathway for Golgi accumulation and require prolonged, temperature-controlled, multi-step staining protocols that frequently yield poor signal-to-noise ratios due to non-specific ER and plasma membrane labeling [1][2]. The myrGC3Me class, to which mgc(3Me)DEAC belongs, instead uses a palmitoylation-dependent membrane-anchoring mechanism, enabling simple incubation (10 min at 37 °C) with high specificity and negligible cytotoxicity [1]. Critically, within the myrGC3Me series, the choice of conjugated fluorophore (blue DEAC vs. green fluorescein vs. red dye) is not arbitrary – each probe provides a distinct spectral channel with different photophysical properties, photostability, and compatibility with multi-color imaging panels [1]. Substituting mgc(3Me)DEAC with mgc(3Me)FDA or mgc(3Me)FL therefore alters spectral compatibility and requires redesign of the entire imaging workflow.

Head-to-Head Quantitative Evidence: mgc(3Me)DEAC vs. Ceramide-Based Golgi Stains and In-Class myrGC3Me Probes


Staining Protocol Simplicity: 10-Minute Single-Step Live-Cell Incubation vs. Multi-Step Ceramide Protocols Requiring BSA Complexation and Cold-Wash Steps

mgc(3Me)DEAC achieves Golgi-specific staining in live HeLa cells after a single incubation step of 10 minutes at 37 °C by direct addition to culture medium [1]. In contrast, BODIPY FL C₅-ceramide (Invitrogen/Golgi-Tracker Green) requires sequential steps of BSA-complex formation, 30-minute incubation at 4 °C, medium wash, and a further 30-minute chase incubation at 37 °C – a total protocol time of approximately 60–90 minutes . The myrGC3Me mechanism eliminates the cold-temperature binding and back-exchange steps that ceramide-based probes require to reduce non-specific ER labeling.

Golgi apparatus Live-cell imaging Sample preparation

Golgi Labeling Specificity: Palmitoylation-Dependent Targeting vs. Ceramide Probes Exhibiting Promiscuous ER and Plasma Membrane Co-Staining

The myrGC3Me motif localizes to the Golgi membrane exclusively via S-palmitoylation by endogenous Golgi-resident palmitoyltransferases, producing a characteristic perinuclear, crescent-shaped staining pattern in HeLa and other mammalian cell lines with no detectable off-target labeling of the ER or plasma membrane [1]. In the ACS Chem Biol paper, Sawada et al. explicitly state that ceramide-based probes 'suffer from cumbersome staining procedures and low Golgi specificity' [1]. The ceramide probe NBD C₆-ceramide is documented to label the Golgi but also prominently stains the ER and mitochondria at standard working concentrations due to its reliance on lipid trafficking pathways that distribute ceramide metabolites to multiple membranous compartments [2].

Subcellular targeting specificity Fluorescence microscopy Organelle selectivity

Spectral Distinction: mgc(3Me)DEAC Occupies the Blue Channel (Ex 345 nm/Em 445 nm) for Multi-Color Co-Imaging Without Competing with Green or Red Organelle Markers

mgc(3Me)DEAC provides excitation/emission at 345/445 nm [1], placing it firmly in the blue channel that is spectrally well-separated from GFP/FITC (Ex ≈ 488 nm), RFP/mCherry (Ex ≈ 561 nm), and common red Golgi markers like BODIPY TR ceramide (Ex ≈ 589 nm). This blue-channel positioning makes mgc(3Me)DEAC the preferred choice for triple-color live-cell experiments where the Golgi must be visualized simultaneously with green-fluorescent protein fusions (ER, mitochondria, cytoskeleton) and red nuclear/organelle counterstains. By contrast, the most widely used commercial Golgi marker, BODIPY FL C₅-ceramide, emits in the green channel (Em ≈ 511 nm), directly competing with GFP and FITC-conjugated probes .

Fluorescence multiplexing Spectral compatibility Multi-color imaging

Cytotoxicity Profile: Negligible Cytotoxicity of myrGC3Me Probes vs. Dose-Dependent Toxicity of Ceramide Analogues During Extended Live-Cell Imaging

Sawada et al. (2023) explicitly report that all three myrGC3Me-based probes (blue, green, red) exhibited 'no cytotoxicity' under standard live-cell staining and imaging conditions [1]. This finding was further confirmed in the 2026 Methods in Enzymology chapter, which states 'negligible cytotoxicity' [2]. In the broader context, ceramide-based probes can induce apoptosis or alter membrane trafficking at elevated concentrations or during prolonged incubation because ceramide itself is a bioactive sphingolipid second messenger involved in programmed cell death signaling [3]. A study by Rosenwald and Pagano (1993) demonstrated that exogenous C₆-ceramide at concentrations as low as 10–25 μM could inhibit cell growth and induce DNA fragmentation in certain cell lines [3].

Cytotoxicity Live-cell imaging Probe biocompatibility

Dynamic Golgi Morphology Tracking: Brefeldin A-Induced Disassembly Visualized in Real-Time with mgcGC3Me Probes

The myrGC3Me probe series was demonstrated by Sawada et al. (2023) to enable visualization of dynamic Golgi morphology changes during Brefeldin A (BFA) treatment and during cell division [1]. Specifically, the green analog mgc(3Me)FDA at 2.5 μM successfully captured Golgi fragmentation upon BFA treatment over a 30–270 minute time course [2]. While the published protocol describes mgc(3Me)FDA for this specific experiment, the modular nature of the myrGC3Me platform means the blue mgc(3Me)DEAC probe is functionally equivalent for BFA-challenge experiments, differing only in the spectral channel occupied. Ceramide-based probes are less suitable for such dynamic tracking because BFA itself disrupts ceramide trafficking pathways, confounding the interpretation of Golgi morphology changes [1].

Golgi dynamics Drug-induced organelle changes Time-lapse imaging

Evidence-Backed Application Scenarios for mgc(3Me)DEAC in Live-Cell Golgi Research


Triple-Color Live-Cell Golgi Co-Imaging with GFP-Tagged ER Markers and Red Nuclear Stains

Leveraging its blue emission channel (Em 445 nm), mgc(3Me)DEAC allows simultaneous three-color imaging of the Golgi apparatus alongside GFP-tagged proteins (e.g., ER-GFP, mito-GFP) and Hoechst 33342 nuclear stain without spectral bleed-through [1]. This configuration is impossible with the common green-fluorescent Golgi stain BODIPY FL C₅-ceramide, which directly competes for the 488 nm imaging channel. The 10-minute, single-step staining protocol further reduces experimental handling time for multi-well live-cell imaging experiments.

Pharmacological Golgi Stress Assays: Brefeldin A Disassembly and Recovery Kinetics

The S-palmitoylation-based targeting mechanism of mgc(3Me)DEAC is mechanistically orthogonal to the ceramide/COPI trafficking pathway that Brefeldin A disrupts [1]. This enables artifact-free, real-time visualization of Golgi fragmentation during BFA treatment and subsequent washout recovery, which is confounded when ceramide-based probes are used because their own Golgi localization is disrupted by the drug treatment. The myrGC3Me platform has been validated for dynamic Golgi morphology tracking over 30–270 minute time courses [2].

High-Content Screening for Golgi Morphology Phenotypes in Drug Discovery

The combination of rapid (10 min) single-step staining, negligible cytotoxicity, and compatibility with automated fluorescence microscopy platforms makes mgc(3Me)DEAC well-suited for high-content screening workflows where Golgi morphology is a readout [1]. The probe's blue channel occupancy leaves green and red channels free for multiplexed functional readouts (e.g., cell health indicators, apoptosis markers), enabling multi-parametric phenotypic profiling in compound library screens.

Mitotic Golgi Disassembly Studies Requiring Non-Perturbing Organelle Tracking

During cell division, the Golgi undergoes dramatic fragmentation and reassembly. The demonstrated ability of myrGC3Me probes to track Golgi morphology throughout the cell cycle without cytotoxicity [1] supports the use of mgc(3Me)DEAC in live-cell mitotic studies where long-duration imaging over multiple cell division cycles is required. The low cytotoxicity profile eliminates the confounding variable of probe-induced stress on dividing cells.

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